molecular formula C6H5NS2 B8620034 2-Methyl-thieno[3,2-d]thiazole

2-Methyl-thieno[3,2-d]thiazole

Cat. No. B8620034
M. Wt: 155.2 g/mol
InChI Key: USYIMWPSAXPXRA-UHFFFAOYSA-N
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Patent
US05374635

Procedure details

A solution of 660 mg (3.1 mmol) of N-acetyl-2-(acetylthio)-3-thiophenamine in 8 mL of toluene was degassed in a Pyrex robe under high vaccuum. The robe was subsequently sealed under high vaccuum and heated at 205° C. for 5 hr. Chromatographic separation on silica gel using hexane/EtOAc (5:1 ) gave 440 mg (80%) of the title product.
Name
N-acetyl-2-(acetylthio)-3-thiophenamine
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:9]=[CH:8][S:7][C:6]=1[S:10][C:11](=O)[CH3:12])(=O)C>C1(C)C=CC=CC=1>[CH3:12][C:11]1[S:10][C:6]2[S:7][CH:8]=[CH:9][C:5]=2[N:4]=1

Inputs

Step One
Name
N-acetyl-2-(acetylthio)-3-thiophenamine
Quantity
660 mg
Type
reactant
Smiles
C(C)(=O)NC1=C(SC=C1)SC(C)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
205 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The robe was subsequently sealed under high vaccuum
CUSTOM
Type
CUSTOM
Details
Chromatographic separation on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC=1SC2=C(N1)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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